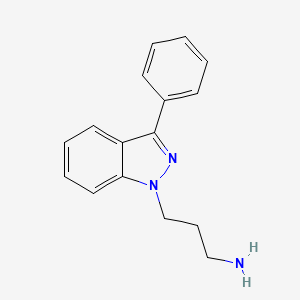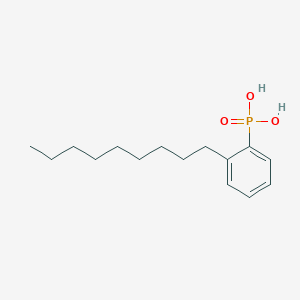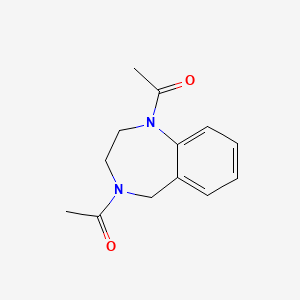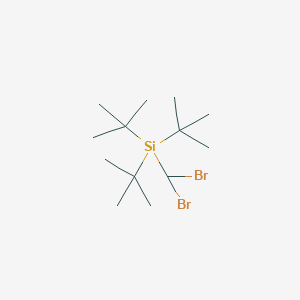![molecular formula C11H8N2O2 B14620960 7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-70-6](/img/structure/B14620960.png)
7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that belongs to the class of oxazoloquinolines This compound is characterized by its fused ring structure, which includes an oxazole ring fused to a quinoline moiety The presence of a methyl group at the 7th position and a keto group at the 2nd position further defines its chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminobenzamide derivatives with appropriate aldehydes or ketones in the presence of catalysts. For instance, a modified Pictet-Spengler reaction using copper(II) trifluoroacetate (Cu(TFA)2) as a catalyst has been reported to efficiently produce oxazoloquinolines .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of environmentally friendly solvents and catalysts is often prioritized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Substituted oxazolo[4,5-c]quinolines: These compounds share a similar fused ring structure but differ in the nature and position of substituents.
2-R-oxazolo[4,5-c]quinolin-4(5H)-ones: These compounds have a similar core structure but differ in the position of the keto group and other substituents.
Uniqueness
7-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to the presence of the methyl group at the 7th position and the keto group at the 2nd position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
59851-70-6 |
|---|---|
分子式 |
C11H8N2O2 |
分子量 |
200.19 g/mol |
IUPAC 名称 |
7-methyl-3H-[1,3]oxazolo[4,5-c]quinolin-2-one |
InChI |
InChI=1S/C11H8N2O2/c1-6-2-3-7-8(4-6)12-5-9-10(7)15-11(14)13-9/h2-5H,1H3,(H,13,14) |
InChI 键 |
DWBBNCCCEKQOAU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC=C3C(=C2C=C1)OC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)

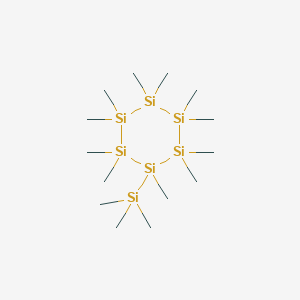
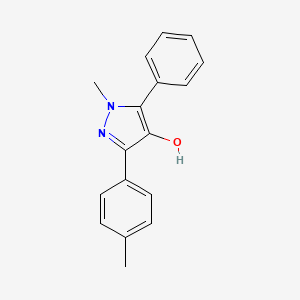
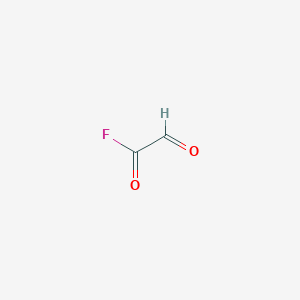
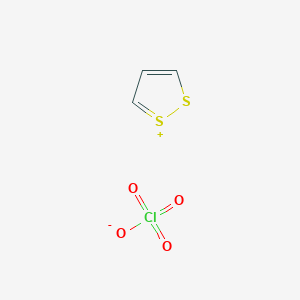
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
